molecular formula C8H6FN3S2 B2928469 5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 852400-49-8

5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No. B2928469
CAS RN: 852400-49-8
M. Wt: 227.28
InChI Key: YDRHTJMIYMLUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol” is a unique chemical compound with the empirical formula C8H6FN3S2 and a molecular weight of 227.28 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Scientific Research Applications

Anticancer and Neuroprotective Activities

One significant area of application for derivatives of this compound is in anticancer and neuroprotective treatments. Studies have shown that certain derivatives exhibit potent anticancer activities against tumor cells derived from cancers of the nervous system and peripheral cancers including colon adenocarcinoma and lung carcinoma. These compounds were found to inhibit cell proliferation and migration while exerting a trophic effect in neuronal cell culture without affecting the viability of normal cells. Furthermore, they displayed neuroprotective activity in neuronal cultures exposed to neurotoxic agents, suggesting their potential utility in neuroprotection and cancer therapy (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Spectroscopic and Aggregation Studies

Another application involves the use of 1,3,4-thiadiazole derivatives in spectroscopic studies and investigations into molecular aggregation. These studies have revealed dual fluorescence effects in certain derivatives, which are influenced by specific molecular aggregation and substituent-related phenomena. This suggests their potential as fluorescence probes in molecular biology and medicine, helping in the visualization and study of biological processes at the molecular level (Budziak et al., 2019).

Antibacterial Agent Design

The structural and electronic properties of 1,3,4-thiadiazole derivatives have been harnessed in designing new antibacterial agents. By utilizing molecular connectivity and geometric configuration approaches, researchers have synthesized new derivatives showing potent antibacterial activity against both gram-positive and gram-negative bacterial strains. This indicates the potential of these compounds in developing new antibacterial drugs (Yusuf, Khan, Khan, & Ahmed, 2017).

Fluorescence Probes and Pharmaceutical Applications

Further research into the fluorescence properties and biological activity of selected 1,3,4-thiadiazole derivatives has demonstrated their utility as fluorescence probes or potential pharmaceuticals. The observed dual fluorescence emission, along with the pharmacological potential demonstrated in antimycotic properties, underscores their applicability in developing diagnostic tools and therapeutic agents (Budziak et al., 2019).

Corrosion Inhibition

Moreover, some derivatives of 1,3,4-thiadiazole have been studied for their corrosion inhibition properties. Experimental and computational studies have shown that these compounds can serve as effective corrosion inhibitors for metals in acidic environments, indicating their industrial applications in protecting metal surfaces (Attou et al., 2020).

Future Directions

The future directions of research on “5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol” and related compounds could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. Additionally, their potential applications in treating diseases, particularly infectious diseases and cancer, could be a focus of future research .

properties

IUPAC Name

5-(3-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S2/c9-5-2-1-3-6(4-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRHTJMIYMLUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

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